molecular formula C18H18FNO5 B1305394 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid CAS No. 332052-63-8

3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid

Cat. No. B1305394
M. Wt: 347.3 g/mol
InChI Key: BAZGVEVIVJMDHK-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 3-(4-phenyl) benzoyl propionic acid, which is used to create a variety of heterocyclic compounds including furanones, pyrrolinones, and quinazolinones . Another relevant synthesis approach involves the reaction of enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid to produce dihydropyrimidinone derivatives . Additionally, the transformation of hippuric acid into various benzoylamino compounds through intermediate oxazolones has been reported . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate dimethoxy-benzoyl and fluoro-phenyl substituents.

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid would likely feature a benzoylamino moiety substituted with dimethoxy groups and a phenyl ring substituted with a fluorine atom. The presence of these substituents can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding affinity to biological targets. The papers do not directly discuss the molecular structure of this specific compound, but the structural analysis of similar compounds could provide a basis for understanding its molecular characteristics .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzoylamino group could participate in nucleophilic substitution reactions, while the propionic acid moiety could be involved in esterification or amidation reactions. The papers describe the behavior of furanones and benzoxazinones toward different nucleophiles , which could be relevant to understanding the reactivity of the compound . However, specific reactions involving 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid are not detailed in the provided literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethoxy groups could increase the lipophilicity of the molecule, while the fluorine atom could affect its acidity and hydrogen bonding capacity. The papers do not provide specific data on the physical and chemical properties of the compound , but the properties of structurally related compounds, such as their solubility, melting points, and stability, could offer some predictive insights .

Safety And Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This would involve discussing potential future research directions or applications of the compound based on its properties and effects.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)18(23)20-14(10-17(21)22)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZGVEVIVJMDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389485
Record name 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid

CAS RN

332052-63-8
Record name 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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